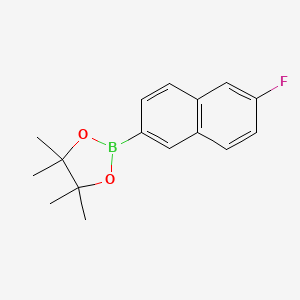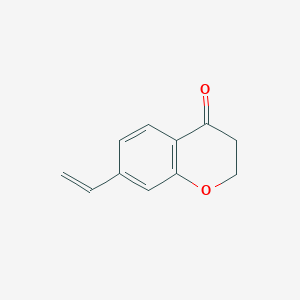
7-Vinylchroman-4-one
Vue d'ensemble
Description
7-Vinylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with a vinyl group attached at the 7th position.
Mécanisme D'action
Target of Action
7-Vinylchroman-4-one, a derivative of Chroman-4-one, is a heterobicyclic compound that has been found to exhibit a wide range of pharmacological activities Chroman-4-one derivatives have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins.
Mode of Action
The broad spectrum of biological activities exhibited by chroman-4-one derivatives suggests that these compounds may interact with their targets in a variety of ways, potentially altering their function or activity
Biochemical Pathways
Given the diverse biological activities associated with Chroman-4-one derivatives, it is likely that this compound affects multiple pathways
Result of Action
Chroman-4-one derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels
Analyse Biochimique
Biochemical Properties
7-Vinylchroman-4-one, like other chroman-4-one derivatives, may interact with various enzymes, proteins, and other biomoleculesChroman-4-one derivatives have been reported to exhibit a broad spectrum of significant biological and pharmaceutical activities , suggesting that they may interact with a variety of biomolecules.
Cellular Effects
Chroman-4-one derivatives have been reported to exhibit a broad spectrum of significant biological and pharmaceutical activities . These activities suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Chroman-4-one derivatives have been reported to exhibit a broad spectrum of significant biological and pharmaceutical activities . These activities suggest that this compound could exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
The synthesis of 7-Vinylchroman-4-one can be achieved through various synthetic routes. One common method involves the condensation of salicylaldehyde with acetone in the presence of a base, followed by cyclization and vinylation. Industrial production methods often involve the use of catalysts to improve yield and efficiency. For example, the use of palladium-catalyzed vinylation reactions has been reported to produce high yields of this compound under mild conditions .
Analyse Des Réactions Chimiques
7-Vinylchroman-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-4-one derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The vinyl group can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
7-Vinylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chromanone derivatives with potential pharmacological activities.
Biology: The compound has been studied for its antioxidant and antimicrobial properties.
Medicine: Research has shown that chromanone derivatives exhibit anticancer, anti-inflammatory, and antiviral activities.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Comparaison Avec Des Composés Similaires
7-Vinylchroman-4-one can be compared with other similar compounds such as chroman-4-one, chromone, and chromene. While all these compounds share a common chromanone scaffold, the presence of the vinyl group in this compound imparts unique chemical and biological properties. For instance, the vinyl group enhances the compound’s reactivity in substitution reactions and contributes to its distinct pharmacological activities .
Similar Compounds
- Chroman-4-one
- Chromone
- Chromene
Propriétés
IUPAC Name |
7-ethenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-9-10(12)5-6-13-11(9)7-8/h2-4,7H,1,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZXGQQIPXSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=O)CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3097205.png)

![Butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3097236.png)

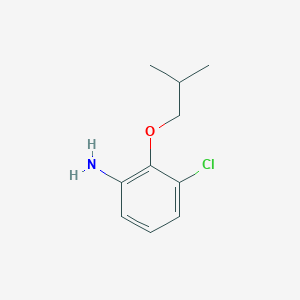
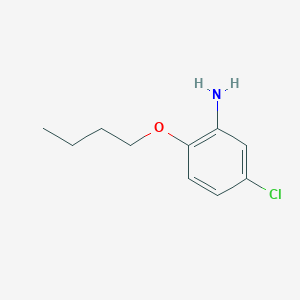
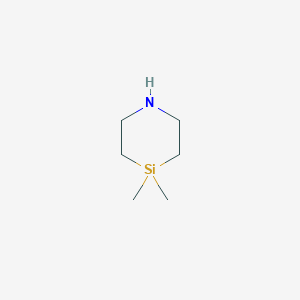
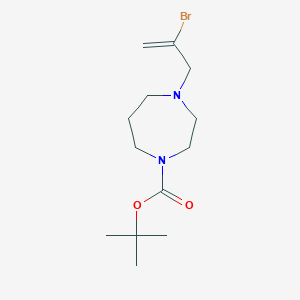

![1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine](/img/structure/B3097266.png)

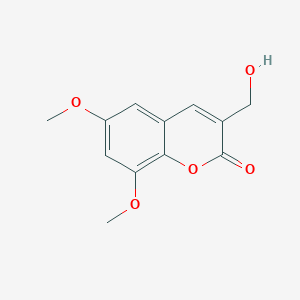
![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)
